molecular formula C20H17N3O4 B11463816 5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11463816
M. Wt: 363.4 g/mol
InChI Key: WPUFPQMBNNWPSF-UHFFFAOYSA-N
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Description

5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3. Additionally, it inhibits the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit multiple pathways involved in inflammation and apoptosis sets it apart from other similar compounds .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17N3O4/c1-26-13-7-3-11(4-8-13)15-16-18(22-20(25)23-19(16)24)21-17(15)12-5-9-14(27-2)10-6-12/h3-10H,1-2H3,(H3,21,22,23,24,25)

InChI Key

WPUFPQMBNNWPSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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